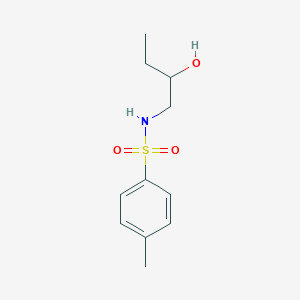
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a 4-methylbenzenesulfonyl moiety and a 2-hydroxybutyl side chain, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1-butanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{4-methylbenzenesulfonyl chloride} + \text{2-amino-1-butanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the 2-hydroxybutyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxobutyl)-4-methylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide amines.
Substitution: Formation of various N-substituted derivatives.
科学的研究の応用
Chemistry: N-(2-hydroxybutyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, making them useful in the treatment of conditions such as glaucoma.
Medicine: The compound’s sulfonamide moiety is crucial in medicinal chemistry for developing antibacterial agents. It can be modified to enhance its efficacy and reduce resistance in bacterial strains.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria. This inhibition is crucial for its antibacterial activity.
類似化合物との比較
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
- N-(2-hydroxybutyl)-benzenesulfonamide
Comparison:
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: This compound has a shorter side chain, which may affect its solubility and reactivity.
- N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: The presence of a propyl group instead of a butyl group can influence the compound’s steric properties and interaction with enzymes.
- N-(2-hydroxybutyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring, which can alter its electronic properties and binding affinity to molecular targets.
Uniqueness: N-(2-hydroxybutyl)-4-methylbenzenesulfonamide’s unique combination of a 2-hydroxybutyl side chain and a 4-methylbenzenesulfonyl group provides distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
918954-47-9 |
|---|---|
分子式 |
C11H17NO3S |
分子量 |
243.32 g/mol |
IUPAC名 |
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-3-10(13)8-12-16(14,15)11-6-4-9(2)5-7-11/h4-7,10,12-13H,3,8H2,1-2H3 |
InChIキー |
GRSGFXPLGMIDCW-UHFFFAOYSA-N |
正規SMILES |
CCC(CNS(=O)(=O)C1=CC=C(C=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14187307.png)
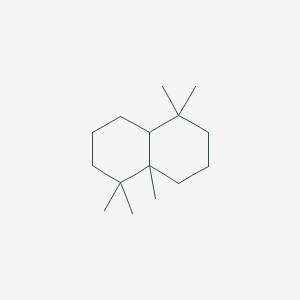
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)

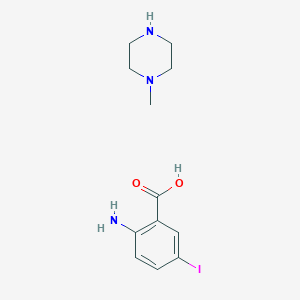




![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
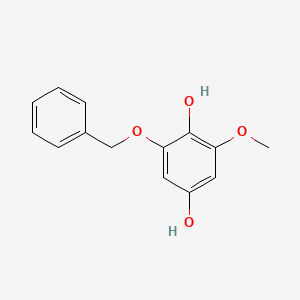

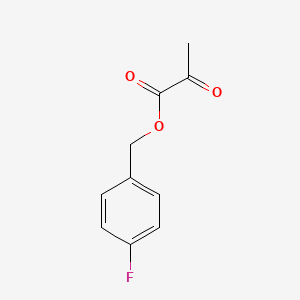
![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
